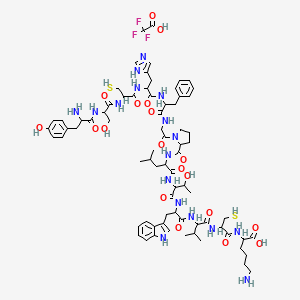
H-DL-Tyr-DL-Ser-DL-Cys-DL-His-DL-Phe-Gly-DL-Pro-DL-Leu-DL-xiThr-DL-Trp-DL-Val-DL-Cys-DL-Lys-OH.TFA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It has been described as an excellent starting point for the design of compounds with erythropoietin mimetic activity and can serve as a minimal model for an EPO receptor antagonist . The molecular formula of EMP20 is C72H99N17O17S2, and it is typically stored at -20°C, protected from light and moisture .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of EMP20 involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each addition involves coupling reactions facilitated by reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is assembled, it is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods
Industrial production of EMP20 follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and consistency. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product, which is crucial for its biological applications .
Chemical Reactions Analysis
Types of Reactions
EMP20 can undergo various chemical reactions, including:
Reduction: Disulfide bonds can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues in EMP20 can be substituted with other residues to modify its activity or stability.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues to form disulfide bonds.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used reducing agents.
Substitution: Amino acid substitution is typically performed during the SPPS process by incorporating different protected amino acids.
Major Products Formed
The major products formed from these reactions include the oxidized form of EMP20 with disulfide bonds and various analogs with substituted amino acids .
Scientific Research Applications
EMP20 has a wide range of scientific research applications, including:
Mechanism of Action
EMP20 exerts its effects by mimicking the activity of erythropoietin. It binds to the erythropoietin receptor (EPOR) on the surface of target cells, triggering a cascade of intracellular signaling pathways. This interaction leads to the activation of the JAK2-STAT5 pathway, which promotes cell proliferation and differentiation . The peptide’s ability to act as an EPO receptor antagonist makes it a valuable tool for studying erythropoiesis and developing new therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
Erythropoietin (EPO): The natural hormone that EMP20 mimics.
EPO analogs: Synthetic variants of erythropoietin designed to enhance its stability and activity.
Peptide mimetics: Other peptides designed to mimic the activity of various hormones and cytokines.
Uniqueness of EMP20
EMP20 is unique due to its specific sequence and structure, which allow it to effectively mimic erythropoietin while also serving as a minimal model for an EPO receptor antagonist . This dual functionality makes it a valuable tool for both basic research and therapeutic development .
Properties
Molecular Formula |
C74H102F3N17O19S2 |
|---|---|
Molecular Weight |
1654.8 g/mol |
IUPAC Name |
6-amino-2-[[2-[[2-[[2-[[2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C72H101N17O17S2.C2HF3O2/c1-38(2)26-50(64(97)88-60(40(5)91)71(104)83-52(29-43-31-76-48-17-10-9-16-46(43)48)65(98)87-59(39(3)4)70(103)86-56(36-108)67(100)79-49(72(105)106)18-11-12-24-73)82-69(102)57-19-13-25-89(57)58(93)33-77-62(95)51(28-41-14-7-6-8-15-41)80-63(96)53(30-44-32-75-37-78-44)81-68(101)55(35-107)85-66(99)54(34-90)84-61(94)47(74)27-42-20-22-45(92)23-21-42;3-2(4,5)1(6)7/h6-10,14-17,20-23,31-32,37-40,47,49-57,59-60,76,90-92,107-108H,11-13,18-19,24-30,33-36,73-74H2,1-5H3,(H,75,78)(H,77,95)(H,79,100)(H,80,96)(H,81,101)(H,82,102)(H,83,104)(H,84,94)(H,85,99)(H,86,103)(H,87,98)(H,88,97)(H,105,106);(H,6,7) |
InChI Key |
HPIQDNIPNOTOEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C(C)C)C(=O)NC(CS)C(=O)NC(CCCCN)C(=O)O)NC(=O)C3CCCN3C(=O)CNC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)NC(=O)C(CS)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















